![molecular formula C11H19Cl2N3O2S B12436771 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride](/img/structure/B12436771.png)
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride
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Overview
Description
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3O2S. It is primarily used for research purposes and has various applications in scientific studies due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride typically involves the reaction of 4-aminocyclohexanol with 2-chloro-N-(1,3-thiazol-2-yl)acetamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, share some structural similarities with 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride.
Cyclohexylamines: Compounds like cyclohexylamine and its derivatives also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Biological Activity
2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide dihydrochloride is a thiazole derivative with notable biological activities. This compound's structure integrates a thiazole ring, which is recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic effects. The purpose of this article is to provide an in-depth analysis of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₁₁H₁₉Cl₂N₃O₂S
- Molecular Weight : 328.3 g/mol
- IUPAC Name : 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components. The thiazole moiety contributes significantly to its pharmacological potential, particularly in inhibiting various enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds with similar thiazole structures exhibit potent antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively, suggesting that 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide may possess similar capabilities.
Anti-inflammatory and Analgesic Properties
The presence of the aminocyclohexyl group enhances the compound's analgesic potential. Studies on related compounds have demonstrated significant anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
In Vitro Studies
A study evaluating the cytotoxic effects of thiazole derivatives found that compounds similar to 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide exhibited significant cytotoxicity against various cancer cell lines. Specifically, lead compounds showed high potency against melanoma and pancreatic cancer cells, inducing apoptosis and autophagy pathways .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Lead Compound 6b | Melanoma | 0.5 | Induces apoptosis |
Lead Compound 6b | Pancreatic Cancer | 0.7 | Induces autophagy |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. These studies indicate rapid gastrointestinal absorption and significant bioavailability in systemic circulation .
Synthetic Routes
The synthesis of 2-[(4-Aminocyclohexyl)oxy]-N-(1,3-thiazol-2-yl)acetamide typically involves:
- Reaction of 4-aminocyclohexanol with 2-bromo-N-(1,3-thiazol-2-yl)acetamide.
- Use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃).
This method allows for high-purity yields suitable for biological testing .
Properties
Molecular Formula |
C11H19Cl2N3O2S |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)oxy-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C11H17N3O2S.2ClH/c12-8-1-3-9(4-2-8)16-7-10(15)14-11-13-5-6-17-11;;/h5-6,8-9H,1-4,7,12H2,(H,13,14,15);2*1H |
InChI Key |
IYTXYVNFXRIYHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OCC(=O)NC2=NC=CS2.Cl.Cl |
Origin of Product |
United States |
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